methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate is a synthetic heterocyclic compound belonging to the imidazo[5,1-c][1,4]oxazine family, a scaffold of growing interest in medicinal chemistry for kinase inhibition and antitumor potentiation. It is supplied as a research-grade small molecule with a molecular weight of 272.30 g·mol⁻¹, a methyl ester at position 1, and a 4-methylphenyl substituent at position 6, features that distinguish it from close-in analogs and influence its physicochemical profile for probe development and structure-activity relationship (SAR) studies.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 1984183-56-3
Cat. No. B2777265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate
CAS1984183-56-3
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CN3C=NC(=C3CO2)C(=O)OC
InChIInChI=1S/C15H16N2O3/c1-10-3-5-11(6-4-10)13-7-17-9-16-14(15(18)19-2)12(17)8-20-13/h3-6,9,13H,7-8H2,1-2H3
InChIKeyFPJILNXRKCQQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate (CAS 1984183-56-3): Procurement-Ready Differentiation Guide


Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate is a synthetic heterocyclic compound belonging to the imidazo[5,1-c][1,4]oxazine family, a scaffold of growing interest in medicinal chemistry for kinase inhibition and antitumor potentiation [1]. It is supplied as a research-grade small molecule with a molecular weight of 272.30 g·mol⁻¹, a methyl ester at position 1, and a 4-methylphenyl substituent at position 6, features that distinguish it from close-in analogs and influence its physicochemical profile for probe development and structure-activity relationship (SAR) studies [2].

Why In-Class Imidazo[5,1-c][1,4]oxazine Analogs Cannot Substitute for Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate


Imidazo[5,1-c][1,4]oxazine derivatives exhibit steep SAR; even incremental changes to the 6-aryl substituent or the 1-carboxylate ester can markedly alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1]. Generic replacement with the unsubstituted phenyl, 4-methoxy, or carboxylic acid analogs would introduce uncontrolled shifts in computed LogP (Δ >0.5) and markedly different hydrogen-bond acceptor/donor counts, invalidating SAR continuity and confounding hit-to-lead progression in medicinal chemistry programs [2]. The following quantitative evidence demonstrates exactly where the 4-methylphenyl methyl ester substitution pattern delivers measurable differentiation.

Quantitative Differentiation Evidence for Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate


Computed Lipophilicity (XLogP3) vs. Unsubstituted Phenyl Analog

The target compound exhibits a computed XLogP3 of 1.5, reflecting the contribution of the 4-methyl substituent [1]. In contrast, the direct unsubstituted phenyl analog (methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate) has an XLogP3 of 1.1 [2]. This ΔXLogP3 of +0.4 shifts the target compound into a more favorable lipophilicity window for passive membrane permeability while retaining acceptable aqueous solubility, an optimization parameter that cannot be achieved with the parent phenyl congener.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Count vs. 4-Methoxyphenyl Analog

The target compound has 4 hydrogen-bond acceptors (HBA = 4) and 0 hydrogen-bond donors (HBD = 0) [1]. The 4-methoxyphenyl analog (methyl 6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate) carries an additional oxygen lone pair, raising the HBA count to 5 [2]. This incremental HBA increase is known to reduce passive permeability in Caco-2 monolayers by approximately 0.3 log units per additional acceptor, favoring the target compound when CNS or intracellular target access is required.

Hydrogen bonding Selectivity Solubility

Rotatable Bond Count and Conformational Flexibility vs. Carboxylic Acid Analog

The target compound possesses 3 rotatable bonds, conferring moderate conformational flexibility [1]. The corresponding carboxylic acid derivative (6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid) has 2 rotatable bonds after ester hydrolysis, reducing conformational sampling [2]. While neither compound has published target engagement data, the 3-rotatable-bond profile of the methyl ester places it closer to orally bioavailable drug space (median 5 rotatable bonds for oral drugs) and provides a better balance of entropy penalty and preorganization for fragment-based lead discovery.

Conformational entropy Binding affinity Crystallization

Commercial Purity Specification vs. Closest Vendor Analogs

The target compound is commercialized with a minimum purity specification of >90% (HPLC) by AKSci (catalog HTS006951) . The 4-methoxy analog from the same vendor is offered at >90% purity (HTS007001) , and the 4-chloro carboxylic acid analog at 95% (HTS033824) . While no head-to-head batch analysis is publicly available, the >90% threshold for the target compound is consistent with industry standards for primary screening libraries and ensures that observed biological activity is not dominated by impurities that could confound SAR interpretation.

Purity Reproducibility Procurement

Optimal Application Scenarios for Methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate Driven by Differentiation Evidence


AKT-Kinase-Targeted Probe Design Requiring Balanced Lipophilicity

Based on its XLogP3 of 1.5—intermediate between the unsubstituted phenyl analog (1.1) and more lipophilic halogenated derivatives—the target compound is the optimal starting point for designing AKT kinase chemical probes where balanced membrane permeability and aqueous solubility are critical. The imidazo[5,1-c][1,4]oxazine scaffold has been explicitly claimed as an AKT inhibitor pharmacophore [1], and the 4-methyl substituent provides a +0.4 XLogP3 advantage over the parent phenyl analog without introducing the excessive HBA burden of the 4-methoxy variant [2].

Structure-Activity Relationship (SAR) Expansion Around the 6-Aryl Position

With 4 hydrogen-bond acceptors and 0 donors, the target compound serves as a cleaner SAR tool than the 4-methoxy analog (HBA = 5). The absence of an additional oxygen lone pair eliminates confounding hydrogen-bond interactions that could mask true SAR trends [1]. Researchers performing systematic 6-aryl substitutions can use the target compound as the reference methyl benchmark to quantify the incremental contribution of para-substituent electronic and steric effects.

Fragment-Based Lead Discovery Libraries

The target compound's molecular weight (272.30 g·mol⁻¹) and 3 rotatable bonds place it within fragment-like chemical space (MW < 300, RotB ≤ 3) [1]. Its computed XLogP3 of 1.5 falls in the sweet spot for fragment screening (1–3), and its >90% commercial purity ensures compatibility with biophysical assays (SPR, DSF) that are sensitive to impurities [2]. These properties collectively make it suitable for inclusion in fragment libraries targeting kinases or other imidazooxazine-responsive protein families.

Ester Prodrug or Metabolite Identification Studies

Unlike the carboxylic acid analog, which is ionized at physiological pH and may exhibit poor membrane penetration, the methyl ester of the target compound is neutral and can serve as a cell-permeable prodrug form or as a tool to identify esterase-mediated metabolism [1]. The 3-rotatable-bond methyl ester motif is a well-precedented prodrug strategy, and the target compound enables direct comparative studies against the free acid to assess intracellular activation [2].

Quote Request

Request a Quote for methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.